molecular formula C6H3BrN2S B1341621 3-Bromoisothiazolo[4,3-b]pyridine CAS No. 42242-14-8

3-Bromoisothiazolo[4,3-b]pyridine

Cat. No. B1341621
CAS RN: 42242-14-8
M. Wt: 215.07 g/mol
InChI Key: WPLSGKABFTZNND-UHFFFAOYSA-N
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Description

3-Bromoisothiazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S . It is a member of the pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 3-Bromoisothiazolo[4,3-b]pyridine, has been achieved through the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . Structural modifications of the products have been demonstrated via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .


Molecular Structure Analysis

The molecular structure of 3-Bromoisothiazolo[4,3-b]pyridine is characterized by the fusion of a pyrazole and a pyridine ring, making it a bicyclic heterocyclic aromatic compound . It has three nitrogen atoms located at positions 1, 2, and 7 . The pyrazole portion of the structure is electron-rich, while the pyridine portion is electron-deficient .

Scientific Research Applications

  • Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives

    • Method: The process involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation to form derivatives, which when heated with POCl3, condense into pyrazolopyridines .
    • Results: The method results in high yields of pyrazolopyridines .
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors

    • Application: Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
    • Method: Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives

    • Application: A library of novel pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties with electron releasing or electron withdrawing groups were synthesized and investigated for their antimicrobial activity .
    • Method: The specific methods of synthesis and investigation are not detailed in the search results .
    • Results: The specific results of the antimicrobial activity investigation are not detailed in the search results .
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

    • Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Method: The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results: The review focuses on three main biomedical applications because they represent more than a third of the overall bioactivity indicators .
  • Pyrazolopyridines as Anxiolytics

    • Application: Pyrazolopyridines are a group of drugs investigated as anxiolytics which act as positive allosteric modulators of the GABAA receptor via the barbiturate binding site .
    • Method: The specific methods of synthesis and investigation are not detailed in the search results .
    • Results: The specific results of the antimicrobial activity investigation are not detailed in the search results .
  • Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
    • Method: The specific methods of synthesis and investigation are not detailed in the search results .
    • Results: The specific results of the antimicrobial activity investigation are not detailed in the search results .
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

    • Application: Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Herein, based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesised .
    • Method: The specific methods of synthesis and investigation are not detailed in the search results .
    • Results: Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including 3-Bromoisothiazolo[4,3-b]pyridine, have shown promising results in the field of medicinal chemistry . They have been evaluated for their potential as lead candidates against diseases like Mycobacterium tuberculosis and as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . These results reveal the potential application of pyrazolo[3,4-b]pyridines in the development of various modalities for disease diagnosis .

properties

IUPAC Name

3-bromo-[1,2]thiazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSGKABFTZNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590254
Record name 3-Bromo[1,2]thiazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoisothiazolo[4,3-b]pyridine

CAS RN

42242-14-8
Record name 3-Bromo[1,2]thiazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Martinez-Gualda, SY Pu, M Froeyen… - Bioorganic & Medicinal …, 2020 - Elsevier
Previously, we reported the discovery of 3,6-disubstituted isothiazolo[4,3-b]pyridines as potent and selective cyclin G-associated kinase (GAK) inhibitors with promising antiviral activity. …

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